2,6-Dibromo-N,N-dimethyl-4-nitroaniline
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Overview
Description
2,6-Dibromo-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula C8H8Br2N2O2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with two bromine atoms and a nitro group. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-N,N-dimethyl-4-nitroaniline typically involves the bromination of N,N-dimethyl-4-nitroaniline. The reaction is carried out in an aqueous acidic medium using bromide-bromate salts. The process is efficient and environmentally friendly, as it avoids the use of organic solvents .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route. The reaction conditions are optimized to ensure high yield and purity. The product is purified through filtration and washing with water, and the aqueous acidic filtrate can be recycled multiple times without loss of product quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products vary based on the substituent introduced.
Reduction: The primary product is 2,6-dibromo-N,N-dimethyl-4-aminoaniline.
Oxidation: Products depend on the extent of oxidation and the specific oxidizing agent used.
Scientific Research Applications
2,6-Dibromo-N,N-dimethyl-4-nitroaniline is used in various scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-N,N-dimethyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-nitroaniline
- 2,6-Diiodo-4-nitroaniline
- 2,6-Dichloro-4-nitroaniline
- 2,6-Dibromo-4-aminoaniline
Uniqueness
2,6-Dibromo-N,N-dimethyl-4-nitroaniline is unique due to the presence of both bromine atoms and the N,N-dimethyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in chemical synthesis and industrial processes .
Properties
CAS No. |
24402-71-9 |
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Molecular Formula |
C8H8Br2N2O2 |
Molecular Weight |
323.97 g/mol |
IUPAC Name |
2,6-dibromo-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C8H8Br2N2O2/c1-11(2)8-6(9)3-5(12(13)14)4-7(8)10/h3-4H,1-2H3 |
InChI Key |
FALPCTLIMJBORS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
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